molecular formula C22H22O9 B589295 (R)-Ketoprofen Acyl-beta-D-glucuronide CAS No. 140148-25-0

(R)-Ketoprofen Acyl-beta-D-glucuronide

Cat. No. B589295
CAS RN: 140148-25-0
M. Wt: 430.409
InChI Key: PBTXSZZKPHBHMA-IFMPTUIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Ketoprofen Acyl-beta-D-glucuronide is a metabolite of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain, fever, and inflammation. It is a glucuronide conjugate formed by the liver, which is excreted in the urine. In recent years, (R)-Ketoprofen Acyl-beta-D-glucuronide has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of ®-Ketoprofen Acyl-beta-D-glucuronide, also known as (2S,3S,4S,5R,6S)-6-[(2R)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, are biological molecules, including proteins, lipids, and nucleic acids . These targets play a crucial role in various biological systems and pathways .

Mode of Action

This compound interacts with its targets through a process known as conjugation with glucuronic acid . This process results in the formation of 1-β-O-acyl-glucuronide ester derivatives, often referred to as ‘acyl glucuronides’ (AGs) . Unlike other types of glucuronide, AGs exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety . This allows AGs to covalently modify biological molecules .

Biochemical Pathways

The formation of AGs is an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This process results in the formation of AGs that often circulate in plasma prior to being excreted in urine and bile . The reactions occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .

Pharmacokinetics

The pharmacokinetics of ®-Ketoprofen Acyl-beta-D-glucuronide involves its circulation in plasma, excretion in urine and bile, and its inherent instability under physiological conditions . These factors significantly impact the compound’s bioavailability .

Result of Action

The covalent modification of biological molecules by AGs can lead to unanticipated interactions with several biological systems . This can result in the inhibition of key enzymes and transporters, and potentially mediate drug-induced toxicities .

Action Environment

The action, efficacy, and stability of ®-Ketoprofen Acyl-beta-D-glucuronide can be influenced by various environmental factors. These include the bioactivation of carboxylic acid drugs by alternative pathways, the inherent instability of AGs under physiological conditions, and the potential for AG-mediated toxicity .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16+,17+,18-,19+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTXSZZKPHBHMA-IFMPTUIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ketoprofen Acyl-beta-D-glucuronide

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